molecular formula C10H20ClN B2579373 (2-Cyclohexylcyclopropyl)methanamine hydrochloride CAS No. 1461708-92-8

(2-Cyclohexylcyclopropyl)methanamine hydrochloride

Cat. No.: B2579373
CAS No.: 1461708-92-8
M. Wt: 189.73
InChI Key: UFVZATDZZAKLKU-UHFFFAOYSA-N
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Description

(2-Cyclohexylcyclopropyl)methanamine hydrochloride is an organic compound with the molecular formula C10H20ClN. It is a crystalline solid that is soluble in water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)methanamine hydrochloride typically involves the reaction of cyclohexylcyclopropane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding cyclopropyl ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.

Major Products:

    Oxidation: Cyclopropyl ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

(2-Cyclohexylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    (2-Chloropyridin-4-yl)methanamine hydrochloride: A selective LOXL2 inhibitor with distinct biological activity.

    Methenamine: A urinary tract antiseptic with a different mechanism of action and applications.

Uniqueness: (2-Cyclohexylcyclopropyl)methanamine hydrochloride is unique due to its cyclopropyl and cyclohexyl moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2-cyclohexylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVZATDZZAKLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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